molecular formula C36H35ClN2O6S B3095655 tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate CAS No. 1268524-65-7

tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate

Cat. No.: B3095655
CAS No.: 1268524-65-7
M. Wt: 659.2 g/mol
InChI Key: SIWIRSIBDRMDFY-UHFFFAOYSA-N
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Description

This compound is a chiral, tert-butyl-protected amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) group at the (S)-configured third position and a 3-(4-chlorobenzoyl)-4,5-dimethylthienyl moiety linked via an amide bond (CAS: 1268524-65-7) . Its structure includes:

  • Fmoc group: Provides base-labile protection for the amino group, enabling selective deprotection under mild conditions (e.g., piperidine in DMF) .
  • tert-Butyl ester: Enhances steric protection of the carbonyl group, improving stability under basic conditions .

This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, particularly for constructing complex molecules with tailored stereochemistry .

Properties

IUPAC Name

tert-butyl 4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35ClN2O6S/c1-20-21(2)46-34(31(20)32(41)22-14-16-23(37)17-15-22)39-33(42)29(18-30(40)45-36(3,4)5)38-35(43)44-19-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-19H2,1-5H3,(H,38,43)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWIRSIBDRMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate is a compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structure allows it to interact with biological systems in various ways, making it a subject of extensive research. This article explores its biological activity, focusing on its synthesis, applications, and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group for amino acids, and a complex thienyl moiety. The molecular formula is C_{29}H_{36ClN_2O_4S, with a molecular weight of approximately 550.14 g/mol.

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the construction of complex peptide structures. Its stability under various reaction conditions enhances its utility in synthesizing therapeutic peptides .

2. Antimicrobial Activity

Recent studies have demonstrated that derivatives of Fmoc-amino acids exhibit antimicrobial properties. For instance, peptidomimetics derived from similar structures have shown significant antibacterial activity without inducing hemolytic effects on mammalian cells. This suggests that such compounds could be developed into effective antimicrobial agents .

CompoundActivityMechanism
BJK-4AntibacterialMembrane depolarization and permeability disruption
BJK-10No significant activity-

3. Cancer Research

The compound has been investigated for its potential role in cancer therapy. It may inhibit specific pathways involving cysteine residues in proteins critical for tumor growth and survival. This mechanism could contribute to the development of targeted therapies that minimize damage to healthy tissues while effectively combating cancer cells .

Case Study 1: Antimicrobial Peptidomimetics

In a study evaluating the biological activity of various peptidomimetics derived from Fmoc-amino acids, BJK-4 was identified as the most potent antimicrobial agent. It exhibited low toxicity towards mammalian cells while maintaining significant antibacterial efficacy against common pathogens such as E. coli and S. aureus .

Case Study 2: Cancer Cell Inhibition

Research conducted on the effects of similar compounds on cancer cell lines revealed that certain derivatives could induce apoptosis in malignant cells by disrupting cysteine-dependent signaling pathways. This highlights the potential for developing novel anticancer drugs based on the structural framework of this compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1 : (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS: 124842-28-0)
Property Target Compound Compound 1
Molecular Weight ~600 (estimated) 246.26
Protecting Groups Fmoc, tert-butyl ester Boc, methyl ester
Key Substituents 4-Chlorobenzoyl-thienyl None
Deprotection Piperidine (Fmoc) TFA (Boc), hydrolysis (ester)
Applications Peptide intermediates Organic synthesis intermediates

Key Differences :

  • The methyl ester in Compound 1 is more hydrolytically labile than the tert-butyl ester in the target compound, limiting its use in prolonged reactions .
Compound 2 : tert-Butyl (3R,4S,2′R)-2-[3-(Fmoc)amino-4-hydroxy-2-oxopyrrolidin-1-yl]-3-methylbutanoate
Property Target Compound Compound 2
Stereochemistry (S)-configuration at C3 (3R,4S,2′R)
Functional Groups Thienyl amide, Fmoc Hydroxyl, pyrrolidinone
Reactivity Base-stable tert-butyl ester Acid-sensitive hydroxyl group

Key Differences :

  • Compound 2’s pyrrolidinone ring introduces conformational rigidity, which may affect its utility in flexible peptide chains .
  • The hydroxyl group in Compound 2 requires protection during synthetic steps, adding complexity compared to the target compound’s inert thienyl group .
Compound 3 : tert-Butyl N-((1s)-1-benzyl-3-chloro-2-oxopropyl)carbamate
Property Target Compound Compound 3
Substituents 4-Chlorobenzoyl-thienyl Chlorophenyl, benzyl
Deprotection Piperidine (Fmoc) TFA (Boc)
Applications Drug intermediates Pharmaceutical intermediates

Key Differences :

  • Compound 3’s chlorophenyl group offers similar electronic effects but lacks the thienyl ring’s sulfur atom, altering metabolic stability .

Stability and Reactivity

  • Fmoc vs. Boc Protection : The target’s Fmoc group allows orthogonal deprotection in multi-step syntheses, unlike Boc-protected compounds (e.g., Compound 1), which require acidic conditions .
  • tert-Butyl Ester : Offers superior stability under basic conditions compared to methyl esters (Compound 1) or unprotected carboxylic acids .
  • Thienyl vs. Phenyl Groups : The thienyl moiety in the target compound may enhance π-stacking interactions in drug-receptor binding compared to simpler phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate

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